molecular formula C24H17ClFN3 B2875992 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-82-1

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2875992
CAS RN: 901005-82-1
M. Wt: 401.87
InChI Key: DEJOTMGMUWCQHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazoloquinoline rings), which contribute to the compound’s stability and may influence its reactivity. The presence of the fluorine atom and the chlorine atom could also significantly affect the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. The presence of aromatic rings could allow for electrophilic aromatic substitution reactions. Additionally, the fluorine atom might be replaced by other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, the fluorine atom, and the chlorine atom could affect its polarity, solubility, boiling point, melting point, and other physical and chemical properties .

Scientific Research Applications

Fluorescent Molecular Sensors

This compound is a versatile building block for constructing brightly fluorescent molecular sensors. Its synthesis allows for integration into fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer. These systems have been applied in metal ion recognition, demonstrating strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, advantageous for sensing applications (Rurack et al., 2002).

Photophysics and Molecular Logic Switches

The photophysical properties of the compound have been explored, particularly focusing on solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. This research has led to its implementation in molecular logic switches, showcasing its utility in pH-dependent fluorescence for binary on-off responses and multilevel logic gate functionalities (Uchacz et al., 2016).

Structural and Spectroscopic Analysis

DFT and TD-DFT/PCM calculations have been used to understand the molecular structure, spectroscopic characterization, NLO (Non-Linear Optical), and NBO (Natural Bond Orbital) analyses of derivatives of this compound. These studies provide insights into their potential applications in materials science, especially for biological potentials and corrosion inhibition (Wazzan et al., 2016).

Luminescent and Electroluminescent Applications

The optical absorption and fluorescence properties of derivatives have been investigated for potential luminescent or electroluminescent applications. These studies highlight how changes in solvent polarity affect the emission spectra, offering applications across the green-yellow range of the visible spectrum (Danel et al., 2010).

Corrosion Inhibition

Quinoxaline derivatives of the compound have been synthesized and applied as corrosion inhibitors for mild steel in acidic medium. Their effectiveness, characterized through various electrochemical methods, underscores the potential of these derivatives in protecting metals against corrosion, which is critical for extending the longevity of metal-based structures (Saraswat & Yadav, 2020).

Future Directions

The study of nitrogen-containing heterocyclic compounds is a vibrant field in medicinal chemistry due to their prevalence in biologically active compounds. Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and modifying its structure to improve its properties .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOTMGMUWCQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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